molecular formula C12H14N2O3 B15242836 benzyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate

benzyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate

Cat. No.: B15242836
M. Wt: 234.25 g/mol
InChI Key: RIOZHEJEIUVOTK-ACCUITESSA-N
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Description

Benzyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a hydroxyimino (oxime) group at the 3-position of the heterocyclic ring. The benzyloxycarbonyl (Cbz) group at the 1-position serves as a protective group, commonly used in organic synthesis to stabilize amines during multi-step reactions.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

benzyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate

InChI

InChI=1S/C12H14N2O3/c15-12(14-7-6-11(8-14)13-16)17-9-10-4-2-1-3-5-10/h1-5,16H,6-9H2/b13-11+

InChI Key

RIOZHEJEIUVOTK-ACCUITESSA-N

Isomeric SMILES

C\1CN(C/C1=N/O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC1=NO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (3E)-3-hydroxyiminopyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the desired product. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems for monitoring and controlling the reaction can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxime derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Functional Group Reactivity

  • Oximes are often utilized in metal-organic frameworks (MOFs) or as protecting groups for carbonyls.
  • Hydroxyl Group: Alcohol derivatives (e.g., benzyl 3-hydroxypyrrolidine-1-carboxylate) are more stable under acidic conditions and serve as precursors for Mitsunobu reactions or esterifications .
  • Amino Group: The amino-substituted analog (benzyl (3S)-3-amino-2-oxopyrrolidine-1-carboxylate) is critical for introducing nitrogen-based chirality, often exploited in drug design .

Biological Activity

Benzyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅N₁O₃
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 105258-93-3

The compound features a pyrrolidine ring with a hydroxyl group and an imine functional group, which are critical for its biological activity.

Antiviral Properties

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against retroviruses such as HIV. The compound has been evaluated for its ability to inhibit reverse transcriptase (RT), an essential enzyme in the replication of retroviruses.

  • Mechanism of Action : The compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), binding to the enzyme and preventing viral replication. This binding alters the conformation of the RT enzyme, inhibiting its activity .
  • Case Studies :
    • A study involving various NNRTIs reported that this compound demonstrated significant inhibitory activity against HIV-1 RT, with IC50 values in the low micromolar range .
    • Another investigation into structure-activity relationships (SAR) indicated that modifications to the hydroxyl and imine groups could enhance antiviral potency, suggesting avenues for further drug development .

Anticancer Activity

Research has also explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines.

  • Mechanism of Action : The compound appears to activate apoptotic pathways, leading to increased cell death in cancerous cells while sparing normal cells .
  • Case Studies :
    • In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in breast cancer cell lines .
    • Further research is required to elucidate the specific molecular targets and pathways involved in its anticancer effects.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

ParameterValue
AbsorptionRapidly absorbed orally
BioavailabilityModerate (~50%)
MetabolismPrimarily hepatic
Half-life4–6 hours
ExcretionRenal

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .
  • Chronic Toxicity : Long-term exposure effects remain under investigation; however, preliminary data indicate no significant mutagenic or carcinogenic potential.

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